molecular formula C17H14N6S2 B1236694 4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-3-(3-phenyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione

4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-3-(3-phenyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione

Cat. No. B1236694
M. Wt: 366.5 g/mol
InChI Key: JYXBPKCFOJNZEJ-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-methyl-2-thiophenyl)methylideneamino]-3-(3-phenyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione is a ring assembly and a member of pyrazoles.

Scientific Research Applications

Antibacterial and Antimicrobial Properties

  • Synthesis and Antimicrobial Activities : This compound and its derivatives have been synthesized and shown to exhibit significant antibacterial activity against Gram-positive bacteria (Dogan, Büyüktimkin, Rollas, Yemni, & Çevikbaş, 1997).
  • Docking Studies and Prostaglandin Inhibition : Docking studies with human prostaglandin reductase suggest potential inhibitory action, indicating possible therapeutic uses (Nayak & Poojary, 2019).
  • Anti-Inflammatory and Antioxidant Activities : Synthesized compounds showed good anti-inflammatory and antioxidant activities, suggesting a potential role in addressing inflammation-related conditions (Kate et al., 2018).

Potential in Cancer Research

  • Cytotoxicity Against Cancer Cell Lines : Certain derivatives exhibited cytotoxic effects, especially against melanoma cell lines, indicating potential use in cancer therapy (Šermukšnytė et al., 2022).

Structural and Optical Properties for Optoelectronic Devices

  • Optoelectronic Device Application : The structural and optical properties of pyrazole-1,2,3-triazole hybrids, related to this compound, were investigated for their application in optoelectronic devices (Azab et al., 2021).

properties

Product Name

4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-3-(3-phenyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione

Molecular Formula

C17H14N6S2

Molecular Weight

366.5 g/mol

IUPAC Name

4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-3-(3-phenyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H14N6S2/c1-11-7-8-25-15(11)10-18-23-16(21-22-17(23)24)14-9-13(19-20-14)12-5-3-2-4-6-12/h2-10H,1H3,(H,19,20)(H,22,24)/b18-10+

InChI Key

JYXBPKCFOJNZEJ-VCHYOVAHSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=N/N2C(=NNC2=S)C3=CC(=NN3)C4=CC=CC=C4

Canonical SMILES

CC1=C(SC=C1)C=NN2C(=NNC2=S)C3=CC(=NN3)C4=CC=CC=C4

solubility

1.4 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-3-(3-phenyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione
Reactant of Route 2
4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-3-(3-phenyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione
Reactant of Route 3
4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-3-(3-phenyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione
Reactant of Route 4
4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-3-(3-phenyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione
Reactant of Route 5
4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-3-(3-phenyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione
Reactant of Route 6
4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-3-(3-phenyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione

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